(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione
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Overview
Description
®-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features an isoindoline-1,3-dione core attached to a 7-azaspiro[3.5]nonane moiety. The presence of both spiro and isoindoline structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
®-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a fused-ring structure and exhibits different chemical properties.
Uniqueness
®-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione is unique due to its combination of spiro and isoindoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[(3R)-7-azaspiro[3.5]nonan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O2/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-5-6-16(13)7-9-17-10-8-16/h1-4,13,17H,5-10H2/t13-/m1/s1 |
InChI Key |
JMWSRPMBFSGUKK-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC2([C@@H]1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
Canonical SMILES |
C1CC2(C1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
Origin of Product |
United States |
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